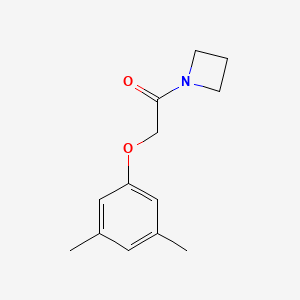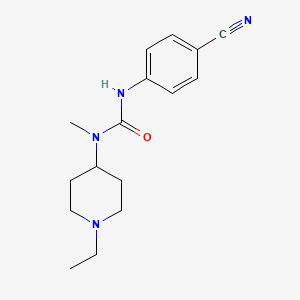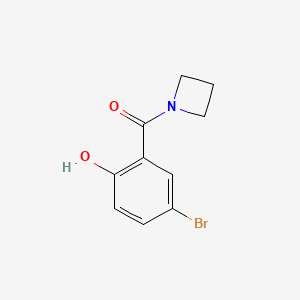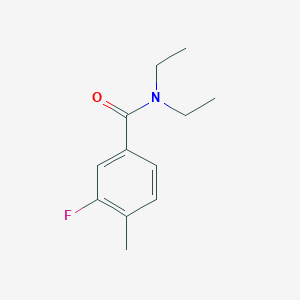
1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone, also known as ADE, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. ADE is a synthetic compound that is derived from phenoxyethanol and azetidine, and it has been shown to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine. This compound has also been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including the modulation of neurotransmitter levels and the inhibition of enzyme activity. This compound has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. This compound has also been shown to have antifungal activity, which can be useful in the treatment of fungal infections.
Advantages and Limitations for Lab Experiments
1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has several advantages for use in lab experiments, including its ability to modulate various biological pathways and its antifungal activity. However, this compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone, including its potential therapeutic applications in the treatment of Alzheimer's disease and fungal infections. Further research is needed to fully understand the mechanism of action of this compound and its potential toxicity. Additionally, research is needed to explore the potential applications of this compound in other areas, such as cancer research and drug development.
Conclusion:
In conclusion, this compound is a synthetic compound that has potential applications in scientific research due to its ability to modulate various biological pathways. This compound has been shown to have antifungal activity and the ability to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. However, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
Synthesis Methods
1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone can be synthesized through a multistep process that involves the reaction of phenoxyethanol with azetidine. The first step involves the protection of the hydroxyl group of phenoxyethanol using a suitable protecting group such as tert-butyldimethylsilyl chloride. The protected phenoxyethanol is then reacted with azetidine in the presence of a suitable catalyst such as triethylamine to form this compound. The final step involves the deprotection of the hydroxyl group using a suitable reagent such as trifluoroacetic acid.
Scientific Research Applications
1-(Azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone has potential applications in scientific research due to its ability to modulate various biological pathways. This compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been shown to have potential therapeutic applications in the treatment of Alzheimer's disease.
This compound has also been shown to have antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger. This antifungal activity is thought to be due to the ability of this compound to disrupt the cell membrane of the fungal cells.
properties
IUPAC Name |
1-(azetidin-1-yl)-2-(3,5-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-10-6-11(2)8-12(7-10)16-9-13(15)14-4-3-5-14/h6-8H,3-5,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBNCOPMZHLATO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)N2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)


![1-[(4-Fluoro-3-methylphenyl)methyl]-3-propan-2-ylurea](/img/structure/B7474687.png)
![1-[4-(Azetidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7474705.png)
![4-Methyl-7-[(1-methylpyridin-2-ylidene)amino]chromen-2-one](/img/structure/B7474710.png)